2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride

Description

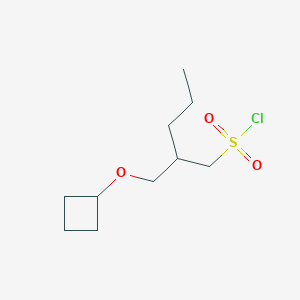

2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a cyclobutoxymethyl substituent attached to a pentane backbone. The sulfonyl chloride functional group (–SO₂Cl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its structure combines a strained cyclobutyl ether moiety with a linear alkyl chain, which may influence its solubility, stability, and reactivity compared to simpler sulfonyl chlorides.

Key structural features:

- Cyclobutoxymethyl group: A four-membered cyclic ether (cyclobutyl) linked via a methylene bridge (–CH₂–) to the pentane chain.

- Sulfonyl chloride group: Located at the terminal position of the pentane chain, enabling nucleophilic substitution or elimination reactions.

Properties

Molecular Formula |

C10H19ClO3S |

|---|---|

Molecular Weight |

254.77 g/mol |

IUPAC Name |

2-(cyclobutyloxymethyl)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-2-4-9(8-15(11,12)13)7-14-10-5-3-6-10/h9-10H,2-8H2,1H3 |

InChI Key |

NXGZPHZMGBWZLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COC1CCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride reagents. One common method is the oxidative chlorination of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of sulfonyl chlorides, including this compound, often involves large-scale oxidative chlorination processes. These processes utilize efficient reagents and catalysts to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or sulfides

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are used for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonyl Thiols: Formed by the reaction with thiols

Scientific Research Applications

2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride has several applications in scientific research:

Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.

Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be drawn with structurally or functionally related compounds:

(a) Functional Group Reactivity

Sulfonyl Chlorides vs. Thioethers :

The compound in ,-bis[(2-chloroethyl)thio]pentane (C₉H₁₈Cl₂S₂), contains thioether (–S–) linkages and chloroethyl substituents. Unlike sulfonyl chlorides, thioethers are less electrophilic and more resistant to nucleophilic attack, limiting their utility in forming covalent bonds with amines or alcohols. Sulfonyl chlorides (e.g., the target compound) exhibit higher reactivity due to the electron-withdrawing sulfonyl group .- Cyclobutyl vs. In contrast, linear ethers (e.g., methoxymethyl or ethoxymethyl groups) are less strained and more conformationally flexible, favoring different reaction pathways .

(c) Structural and Physical Properties

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack direct data on sulfonyl chlorides with cyclic ether substituents. Comparisons herein are extrapolated from general chemical principles and analogous compounds.

- Future Directions : Experimental studies on the hydrolysis kinetics, thermal stability, and catalytic applications of this compound are needed to validate its advantages over existing sulfonylating agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.